2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide
Description
2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide is an acetamide derivative featuring a 2,6-dichlorobenzyl group and a methyl substituent on the acetamide nitrogen. Its structural framework combines electron-withdrawing chlorine atoms on the aromatic ring with a flexible N-alkyl/aryl substitution pattern, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-14(10(15)5-13)6-7-8(11)3-2-4-9(7)12/h2-4H,5-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHKASXJJHVAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide typically involves the reaction of 2,6-dichlorobenzylamine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
Chemistry
- Building Block : It serves as a crucial building block in the synthesis of more complex molecules. Researchers utilize it as a reagent in various chemical reactions, facilitating the development of new compounds with desired properties.
- Synthesis Routes : The synthesis typically involves reacting 2,6-dichlorobenzylamine with N-methylacetamide under controlled conditions. This can be achieved through batch or continuous flow reactors for industrial applications.
Biology
- Biological Activity : Studies have indicated that 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide exhibits potential antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme or receptor activity .
- Case Studies :
- A study demonstrated its efficacy as an inhibitor against certain enzymes linked to cancer progression, showcasing its potential use in therapeutic applications .
- Another investigation focused on its role as an α-glucosidase inhibitor, highlighting its capability to manage blood sugar levels effectively .
Medicine
- Therapeutic Potential : Ongoing research aims to explore its application as a therapeutic agent for various diseases. The compound's unique properties make it a candidate for drug development aimed at treating conditions such as diabetes and cancer .
- Pharmaceutical Development : It is utilized in the development of new pharmaceuticals and agrochemicals, acting as an intermediate in synthesizing active ingredients .
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Table 1: Key Structural Differences Among Acetamide Derivatives
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Higher melting points in dichlorophenyl derivatives (e.g., : 489–491 K) suggest strong intermolecular forces, likely due to halogen bonding and hydrogen bonding .
- Solubility : The target compound’s chlorine substituents may reduce aqueous solubility compared to Midodrine’s polar hydroxyethyl group .
Molecular Interactions and Crystal Packing
- Hydrogen Bonding : and highlight N–H···O/N hydrogen bonds stabilizing crystal structures. The target compound may exhibit similar interactions .
- Dihedral Angles : In , the dichlorophenyl and thiazole rings form a 79.7° dihedral angle, influencing molecular conformation and packing. The target compound’s benzyl group may adopt a similar twisted conformation .
Biological Activity
2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a dichlorobenzyl moiety, an amino group, and an acetamide backbone. This unique combination enhances its reactivity and interaction with biological targets, making it a significant subject in medicinal chemistry.
Antimicrobial Properties
Research indicates that 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Table 1: Antimicrobial Activity of 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Control (Antibiotic) | MIC of Control |
|---|---|---|---|
| Staphylococcus aureus | 4 µg/mL | Ciprofloxacin | 2 µg/mL |
| Escherichia coli | 8 µg/mL | Amoxicillin | 4 µg/mL |
The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
In addition to its antimicrobial effects, the compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity of 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide
| Cancer Cell Line | IC50 (µM) | Control (Drug) | IC50 of Control |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Doxorubicin | 0.5 |
| A549 (Lung Cancer) | 3.5 | Cisplatin | 1.0 |
The anticancer mechanism may involve induction of apoptosis or cell cycle arrest through interactions with specific molecular targets such as receptors or enzymes involved in cancer progression.
The biological effects of 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide are attributed to its ability to bind to various enzymes and receptors. This binding can modulate their activity, leading to altered cellular responses. The precise pathways involved are still under investigation but may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Interaction : It may bind to specific receptors on cell surfaces, influencing signal transduction pathways.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the efficacy of various substituted benzylamines against Staphylococcus aureus and Escherichia coli, finding that compounds similar to 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide exhibited significant antimicrobial properties .
- Anticancer Research : Research focused on structure-activity relationships (SAR) revealed that modifications to the benzylamine structure could enhance anticancer activity against prostate cancer cell lines .
- Mechanistic Insights : Another study investigated the molecular interactions between the compound and its targets, providing insights into how structural variations affect biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
